molecular formula C15H10F3NO4S B3477954 phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

Cat. No. B3477954
M. Wt: 357.3 g/mol
InChI Key: GJYUNDLCEITSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.28 g/mol.

Scientific Research Applications

Phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of novel compounds. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been studied for its potential anti-tumor and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is not fully understood. It is believed to act as a thiol-reactive agent and forms covalent bonds with thiol-containing proteins. This leads to changes in protein structure and function, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory activity. In addition, it has been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate in lab experiments is its high reactivity towards thiols, which makes it a useful tool for studying thiol-containing proteins. However, its high reactivity can also lead to non-specific binding, which may complicate data interpretation. In addition, its potential toxicity and instability in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the study of phenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate. One direction is the development of novel fluorescent probes based on its structure for the detection of thiols in biological samples. Another direction is the investigation of its anti-tumor and anti-inflammatory activities and the development of new compounds based on its structure for potential therapeutic use. Furthermore, the study of its mechanism of action and its interactions with thiol-containing proteins may lead to a better understanding of its biological effects.

properties

IUPAC Name

phenyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)24-9-14(20)23-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYUNDLCEITSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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